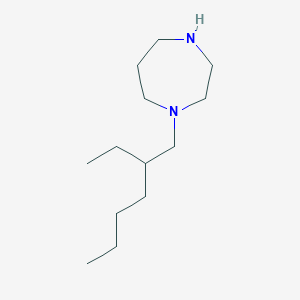

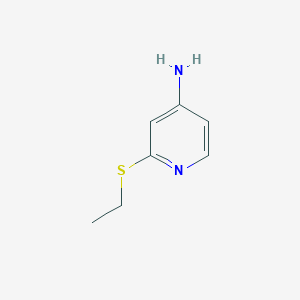

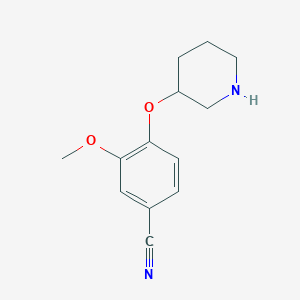

1-(2-Ethylhexyl)-1H-pyrazol-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

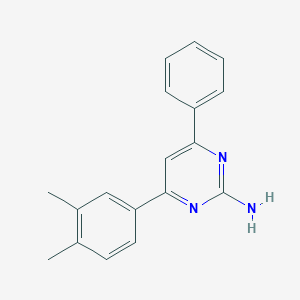

2-Ethylhexanol is an organic compound with the chemical formula CH3CH2CH2CH2CH(CH2CH3)CH2OH. It is a branched, eight-carbon chiral alcohol. It is a colorless liquid that is poorly soluble in water but soluble in most organic solvents . Pyrazol-3-amine is a component of many pharmaceuticals and it’s known for its biological activity.

Scientific Research Applications

Chemistry and Synthesis of Pyrazoline Derivatives

Pyrazoline derivatives are known for their heterocyclic structure, which includes three carbon atoms and two nitrogen atoms. They are recognized for their versatility in synthetic chemistry, allowing for the creation of a wide variety of compounds with significant biological effects. For instance, the reactivity of certain pyrazoline compounds has been utilized in synthesizing heterocyclic compounds like pyrazolo-imidazoles, thiazoles, and various dyes, demonstrating their importance as building blocks in organic synthesis (Gomaa & Ali, 2020). Additionally, these compounds have been synthesized through various methods, including microwave conditions, and have shown potential in agrochemical and pharmaceutical activities (Sheetal et al., 2018).

Therapeutic Applications

Pyrazoline derivatives have been extensively studied for their pharmacological properties. Several derivatives have been identified with potential anticancer activity, highlighting the role of pyrazoline in developing new anticancer agents (Ray et al., 2022). Furthermore, these compounds have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and analgesic effects, making them valuable in medicinal chemistry (Dar & Shamsuzzaman, 2015).

Potential in Neurodegenerative Disorder Treatment

Pyrazolines have also been recognized for their ability to treat neurodegenerative diseases, with neuroprotective properties that could be beneficial in managing Alzheimer’s disease, Parkinson’s disease, and psychiatric disorders (Ahsan et al., 2022). The exploration into the structure-activity relationships and molecular docking simulations supports the development of new drugs targeting neurodegenerative disorders.

Environmental Applications

Beyond medicinal applications, pyrazoline derivatives have been explored for environmental applications, such as the removal of persistent organic pollutants. For example, amine-functionalized sorbents, which could be related to pyrazoline structures with amine groups, have shown effectiveness in removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water, indicating their potential in water treatment technologies (Ateia et al., 2019).

Mechanism of Action

Target of Action

Related compounds such as di (2-ethylhexyl) phthalate (dehp) are known to have neurotoxic effects . DEHP can be absorbed into the human body through the air, food, water, and skin . After entering the human body, DEHP is rapidly converted to mono (2-ethylhexyl) phthalate (MEHP) with greater toxicity than DEHP .

Mode of Action

Related compounds like dehp or mehp can damage the thyroid tissue and disrupt its function . The complexity of environmental exposure provides the possibility of their combined exposure .

Biochemical Pathways

A detailed biochemical study revealed an initial hydrolytic pathway of degradation for DEHP followed by the assimilation of hydrolyzed phthalic acid and 2-ethylhexanol to TCA cycle intermediates .

Pharmacokinetics

After oral administration of DEHP, it was found that about 75% of the administered DEHP dose was excreted in urine after two days . The oral bioavailability of DEHP was about 7% in rats .

Result of Action

Related compounds like dehp are known to have several toxic effects, such as reproductive toxicity, immune toxicity, liver toxicity, and kidney toxicity .

Action Environment

Related compounds like dehp are known to be ubiquitous environmental endocrine disruptors . They can be absorbed into the human body through the air, food, water, and skin . The complexity of environmental exposure provides the possibility of their combined exposure .

Biochemical Analysis

Biochemical Properties

Similar compounds have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary, but they often involve the formation of non-covalent bonds, such as hydrogen bonds or van der Waals interactions .

Cellular Effects

Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, di-(2-ethylhexyl) phthalate (DEHP), a structurally similar compound, has been shown to induce changes in cell morphology and disrupt mitochondrial function .

Molecular Mechanism

Related compounds have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of 1-(2-Ethylhexyl)-1H-pyrazol-3-amine in laboratory settings are not well-documented. Related compounds have been shown to exhibit changes in their effects over time. For example, di-(2-ethylhexyl) phthalate (DEHP) has been shown to exhibit biphasic kinetics, with two distinct phases of degradation observed over a 90-day period .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well-documented. Related compounds have been shown to exhibit dose-dependent effects. For example, di-(2-ethylhexyl) phthalate (DEHP) has been shown to cause reproductive toxicity and other adverse effects at high doses .

Metabolic Pathways

The metabolic pathways involving this compound are not well-understood. Related compounds have been shown to be metabolized through various pathways. For example, di-(2-ethylhexyl) phthalate (DEHP) has been shown to be metabolized through an initial hydrolytic pathway of degradation, followed by the assimilation of hydrolyzed phthalic acid and 2-ethylhexanol to TCA cycle intermediates .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-documented. Related compounds have been shown to exhibit specific patterns of distribution. For example, di-(2-ethylhexyl) phthalate (DEHP) has been shown to exhibit significant differences in its vertical distribution in different soil layers .

Subcellular Localization

The subcellular localization of this compound is not well-understood. Related compounds have been shown to exhibit specific patterns of subcellular localization. For example, di-(2-ethylhexyl) phthalate (DEHP) has been shown to alter the localization of certain proteins within cells .

properties

IUPAC Name |

1-(2-ethylhexyl)pyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3/c1-3-5-6-10(4-2)9-14-8-7-11(12)13-14/h7-8,10H,3-6,9H2,1-2H3,(H2,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBDZQLLQLKDRRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

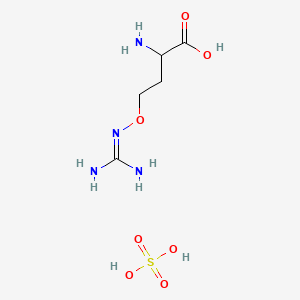

CCCCC(CC)CN1C=CC(=N1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Chloro-3-fluorophenyl)methyl]-1,4-diazepane](/img/structure/B6331701.png)